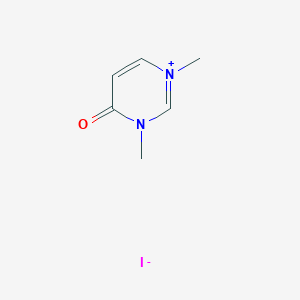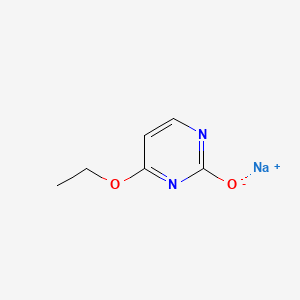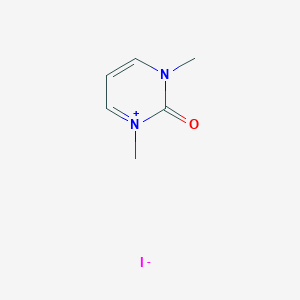
1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide
Overview
Description
1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties . The structure of this compound consists of a pyrimidine ring with two methyl groups and an oxo group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide can be achieved through several methods. One common approach is the Biginelli reaction, which involves a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions . This reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and Ziegler–Natta catalysts . Industrial production methods often involve solvent-free conditions using catalysts like Montmorillonite-KSF, which provides an efficient and green approach to synthesizing dihydropyrimidinones .
Chemical Reactions Analysis
1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halides and other nucleophiles. Major products formed from these reactions include various substituted pyrimidinones and their derivatives .
Scientific Research Applications
1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an antitumor, antibacterial, and antiviral agent . The compound’s ability to inhibit certain enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a catalyst and intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to its antitumor and antibacterial effects. It can also interfere with viral replication by targeting viral enzymes and proteins. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide can be compared with other similar compounds such as dihydropyrimidinones and thiones. These compounds share a similar pyrimidine ring structure but differ in their substituents and functional groups. The unique combination of methyl and oxo groups in this compound gives it distinct chemical and biological properties. Similar compounds include 3,4-dihydropyrimidin-2(1H)-one and its derivatives, which also exhibit significant biological activities .
Properties
IUPAC Name |
1,3-dimethylpyrimidin-1-ium-4-one;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2O.HI/c1-7-4-3-6(9)8(2)5-7;/h3-5H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGUCJVILGHIGB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C=CC1=O)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20638622 | |
| Record name | 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20638622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14027-62-4 | |
| Record name | NSC178843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-4-oxo-3,4-dihydropyrimidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20638622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium;bromide](/img/structure/B8093586.png)
![3,6-dimethylimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B8093592.png)











